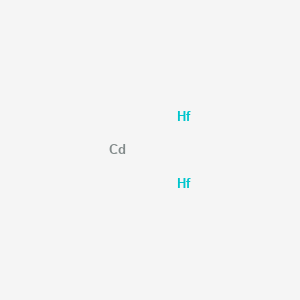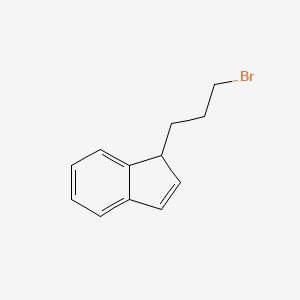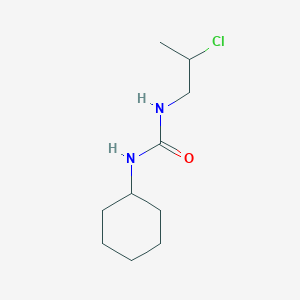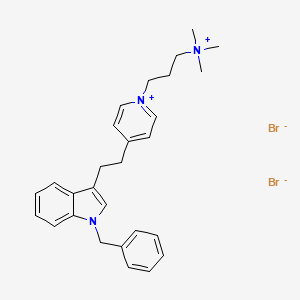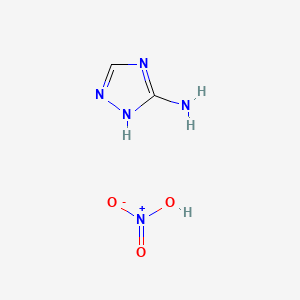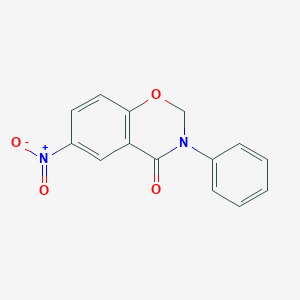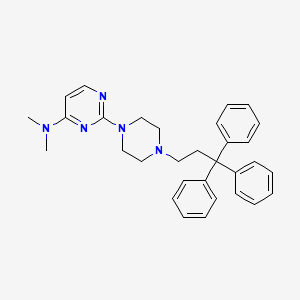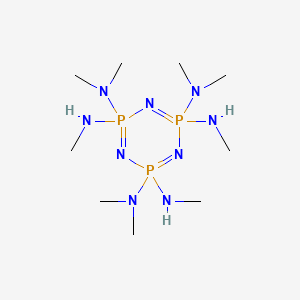![molecular formula C9H12OS B14715536 [(1-Methoxyethyl)sulfanyl]benzene CAS No. 10429-09-1](/img/structure/B14715536.png)
[(1-Methoxyethyl)sulfanyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1-Methoxyethyl)sulfanyl]benzene, also known as 2-methoxypropan-2-ylsulfanylbenzene, is an organic compound with the molecular formula C10H14OS. This compound features a benzene ring substituted with a sulfanyl group and a methoxyethyl group. It is a derivative of benzene and is known for its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Methoxyethyl)sulfanyl]benzene typically involves the reaction of benzene with appropriate sulfanyl and methoxyethyl reagents. One common method is the electrophilic aromatic substitution reaction, where benzene reacts with a sulfanyl reagent in the presence of a catalyst to form the desired product. The reaction conditions often include the use of a strong acid, such as sulfuric acid, to facilitate the substitution process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
[(1-Methoxyethyl)sulfanyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) are used to facilitate electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted benzene derivatives, depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
[(1-Methoxyethyl)sulfanyl]benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of [(1-Methoxyethyl)sulfanyl]benzene involves its interaction with various molecular targets and pathways. The sulfanyl group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. The benzene ring provides a stable aromatic framework, allowing for various substitution reactions that modify the compound’s properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [(1-Methoxyethyl)thio]benzene
- 2-Methoxypropan-2-ylsulfanylbenzene
- 2-Methoxypropan-2-ylsulfanylbenzol
Uniqueness
[(1-Methoxyethyl)sulfanyl]benzene is unique due to its specific combination of a methoxyethyl group and a sulfanyl group attached to a benzene ring. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
10429-09-1 |
|---|---|
Molekularformel |
C9H12OS |
Molekulargewicht |
168.26 g/mol |
IUPAC-Name |
1-methoxyethylsulfanylbenzene |
InChI |
InChI=1S/C9H12OS/c1-8(10-2)11-9-6-4-3-5-7-9/h3-8H,1-2H3 |
InChI-Schlüssel |
NDPUEWRCDBQAQI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(OC)SC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]dodecane](/img/structure/B14715456.png)

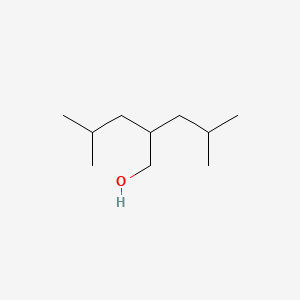

![3-Methyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14715480.png)
